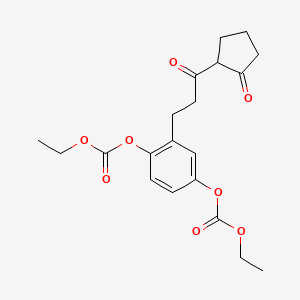
(R)-1-benzyl-3-(2-chloroethyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-benzyl-3-(2-chloroethyl)pyrrolidine is a chiral pyrrolidine derivative with a benzyl group at the 1-position and a 2-chloroethyl group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-benzyl-3-(2-chloroethyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrrolidine ring, which can be achieved through the cyclization of appropriate precursors.
Chlorination: The 2-chloroethyl group is introduced via a nucleophilic substitution reaction using 2-chloroethylamine hydrochloride.
Industrial Production Methods
Industrial production methods for ®-1-benzyl-3-(2-chloroethyl)pyrrolidine may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
®-1-benzyl-3-(2-chloroethyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the 2-chloroethyl group to an ethyl group.
Substitution: The 2-chloroethyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, ethyl derivatives, and various substituted pyrrolidines.
Aplicaciones Científicas De Investigación
®-1-benzyl-3-(2-chloroethyl)pyrrolidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies investigating the effects of chiral compounds on biological systems.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of ®-1-benzyl-3-(2-chloroethyl)pyrrolidine involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(S)-1-benzyl-3-(2-chloroethyl)pyrrolidine: The enantiomer of the compound, which may have different biological activities.
1-benzyl-3-(2-bromoethyl)pyrrolidine: A similar compound with a bromo group instead of a chloro group.
1-benzyl-3-(2-hydroxyethyl)pyrrolidine: A derivative with a hydroxy group at the 2-position.
Uniqueness
®-1-benzyl-3-(2-chloroethyl)pyrrolidine is unique due to its specific chiral configuration and the presence of both benzyl and 2-chloroethyl groups. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C13H18ClN |
|---|---|
Peso molecular |
223.74 g/mol |
Nombre IUPAC |
(3R)-1-benzyl-3-(2-chloroethyl)pyrrolidine |
InChI |
InChI=1S/C13H18ClN/c14-8-6-13-7-9-15(11-13)10-12-4-2-1-3-5-12/h1-5,13H,6-11H2/t13-/m0/s1 |
Clave InChI |
UFPKLAYEQVQXJT-ZDUSSCGKSA-N |
SMILES isomérico |
C1CN(C[C@H]1CCCl)CC2=CC=CC=C2 |
SMILES canónico |
C1CN(CC1CCCl)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


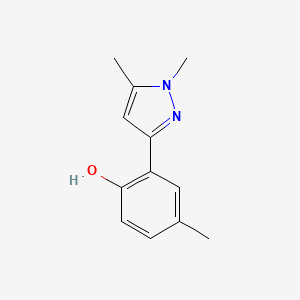
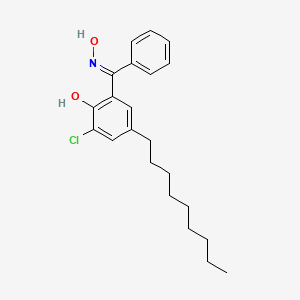

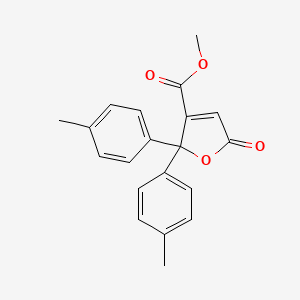
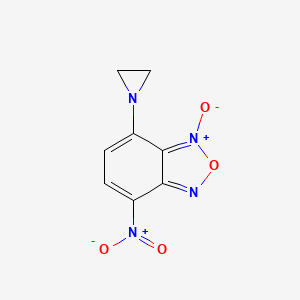
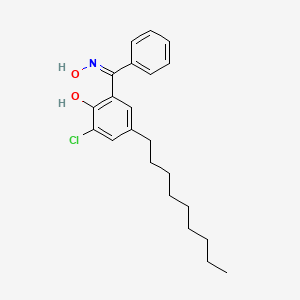
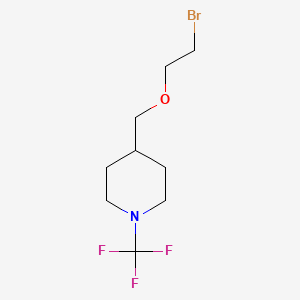


![N-(9-((1R,3R,4R,7S)-1-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-7-hydroxy-6-methyl-2,5-dioxabicyclo[2.2.1]heptan-3-YL)-6-oxo-6,9-dihydro-1H-purin-2-YL)isobutyramide](/img/structure/B13954276.png)
